N-(4-(1,4,5,6-Tetrahydro-4-(hydroxymethyl)-6-oxo-3-pyridazinyl)phenyl)acetamide
Description
Properties
CAS No. |
95355-13-8 |
|---|---|
Molecular Formula |
C13H15N3O3 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-[4-[4-(hydroxymethyl)-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C13H15N3O3/c1-8(18)14-11-4-2-9(3-5-11)13-10(7-17)6-12(19)15-16-13/h2-5,10,17H,6-7H2,1H3,(H,14,18)(H,15,19) |
InChI Key |
NXGRIOJOPMGCMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NNC(=O)CC2CO |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Steps
- The synthesis often starts from substituted phenyl precursors such as 4-aminophenyl derivatives.
- The pyridazinone ring is constructed via cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents.
- For example, 6-(4-aminophenyl)-5-methylpyridazin-3(2H)-one is a common intermediate prepared by condensation and cyclization steps.
Enantiomeric Purification
- The compound exists as enantiomers; preparation of pure enantiomers is achieved by crystallization with chiral acids such as D- or L-tartaric acid in 2-propanol.
- This method yields high optical purity (up to 99.7%) and good yields (~97%) of the desired enantiomeric pyridazinone intermediate.
Introduction of the Hydroxymethyl Group
- The hydroxymethyl group at the 4-position of the tetrahydropyridazinone ring is introduced by selective oxidation or substitution reactions.
- One approach involves alkylation of the pyridazinone nitrogen or carbon with formaldehyde or protected hydroxymethyl reagents, followed by deprotection.
- Oxidation of methyl groups to hydroxymethyl groups can be performed using Jones oxidation or other controlled oxidation methods.
Formation of the Acetamide Substituent on the Phenyl Ring
- The acetamide group is introduced by acylation of the 4-aminophenyl substituent.
- This is typically achieved by reacting the 4-aminophenyl intermediate with acetic anhydride or acetyl chloride under controlled conditions to form the N-acetyl derivative.
- The reaction conditions are optimized to avoid over-acylation or side reactions.
Representative Preparation Procedure
Detailed Research Findings and Notes
- The preparation methods emphasize stereochemical control, especially in the formation of the tetrahydropyridazinone ring and its substituents.
- The use of chiral resolving agents such as tartaric acid salts is critical for obtaining enantiomerically pure intermediates, which is important for biological activity.
- Oxidation steps to convert methyl to hydroxymethyl groups are performed under carefully controlled conditions to prevent over-oxidation to carboxylic acids.
- The acetamide formation is a straightforward acylation but requires careful control of reaction time and temperature to maintain the integrity of the pyridazinone ring.
- The overall synthetic route is modular, allowing for variations in substituents on the phenyl ring or pyridazinone core to generate analogs for structure-activity relationship studies.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Key Intermediate | 6-(4-aminophenyl)-5-methylpyridazin-3(2H)-one |
| Enantiomeric Resolution | Crystallization with D-/L-tartaric acid in 2-propanol |
| Hydroxymethyl Introduction | Alkylation with formaldehyde derivatives or oxidation of methyl group |
| Acetamide Formation | Acetylation of amino group with acetic anhydride or acetyl chloride |
| Typical Yields | 95-98% for intermediate formation; ~97% for enantiomeric purification |
| Melting Point of Intermediate | 210-214°C |
| Optical Rotation | +568° or -566° (tetrahydrofuran-methanol 1:1) for enantiomers |
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(Hydroxymethyl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group in the tetrahydropyridazinone ring can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or sulfonyl derivatives on the phenyl ring.
Scientific Research Applications
N-(4-(4-(Hydroxymethyl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(4-(Hydroxymethyl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The compound is compared to two close analogs identified in the evidence:
Compound A : (R)-N-Acetyl-6-(4-amino-phenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone ()
- Core structure: Shares the dihydro-pyridazinone scaffold but substitutes the hydroxymethyl group with a methyl group at position 3.
- Phenyl substituent: Features a 4-aminophenyl group instead of a 4-acetamidophenyl group.
Compound B : N-(4-(1,4,5,6-Tetrahydro-6-oxo-4-((1-oxopropoxy)methyl)-3-pyridazinyl)phenyl)acetamide ()
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(4-(1,4,5,6-Tetrahydro-4-(hydroxymethyl)-6-oxo-3-pyridazinyl)phenyl)acetamide is a complex organic compound with emerging significance in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and research findings.
Compound Overview
Chemical Information:
- IUPAC Name: N-[4-[4-(hydroxymethyl)-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]acetamide
- Molecular Formula: C13H15N3O3
- Molecular Weight: 261.28 g/mol
- CAS Number: 95355-13-8
Synthesis
The synthesis of this compound typically involves:
- Starting Materials: 4-(4-(Hydroxymethyl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)aniline.
- Reagents: Acetic anhydride and a catalyst such as pyridine.
- Procedure: The reaction is conducted under controlled conditions to facilitate the formation of the acetamide bond.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Inhibition: The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have reported:
- Cytotoxic Effects: this compound exhibited cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).
- IC50 Values:
- MCF-7: 14.7 μM
- HepG2: 0.9 μM
- IC50 Values:
The mechanism of action involves the inhibition of specific enzymes and receptors. Notably:
- Cyclooxygenase (COX) Inhibition: The compound may inhibit COX enzymes, reducing inflammation and potentially contributing to its anticancer effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a therapeutic agent in treating infections caused by resistant strains.
Study 2: Anticancer Activity
In a recent in vitro study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results highlighted its potential as an effective agent in inhibiting tumor growth through apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
